2-nitro-6,7-dihydro-5H-benzocycloheptene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-nitro-8,9-dihydro-7H-benzo[7]annulene |
InChI |
InChI=1S/C11H11NO2/c13-12(14)11-7-6-9-4-2-1-3-5-10(9)8-11/h3,5-8H,1-2,4H2 |
InChI Key |
NFYNRHDFTBNMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC2=C(C1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitro 6,7 Dihydro 5h Benzocycloheptene and Its Derivatives
Direct Nitration Approaches to Functionalized Benzocycloheptenes
The introduction of a nitro group onto the aromatic ring of a benzocycloheptene (B12447271) scaffold is most commonly achieved through direct nitration, a cornerstone of electrophilic aromatic substitution.
Electrophilic aromatic nitration is a well-established and extensively studied class of organic reactions. nih.gov The process typically involves the reaction of an aromatic compound with a nitrating agent. Traditionally, this has been accomplished using a mixture of nitric acid and sulfuric acid. cardiff.ac.uk The active electrophile in these reactions is widely accepted to be the nitronium ion (NO₂⁺). nih.gov
The mechanism proceeds in two main steps. msu.edu The first, which is typically the rate-determining step, involves the attack of the electron-rich aromatic ring on the nitronium ion to form a positively charged resonance-stabilized intermediate known as a benzenonium ion or σ-complex. nih.govmsu.edu In the second, faster step, a base (often water) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. msu.edu
For a substrate like 6,7-dihydro-5H-benzocycloheptene, the fused aliphatic ring acts as an alkyl substituent on the benzene (B151609) ring. Alkyl groups are known to be activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to the substituent. youtube.com Therefore, the nitration of 6,7-dihydro-5H-benzocycloheptene is expected to yield a mixture of 2-nitro- and 4-nitro-6,7-dihydro-5H-benzocycloheptene.
| Reaction Type | Substrate | Typical Reagents | Electrophile | Expected Product(s) |
| Electrophilic Nitration | 6,7-dihydro-5H-benzocycloheptene | HNO₃ / H₂SO₄ | NO₂⁺ | 2-nitro- and 4-nitro- isomers |
Achieving control over the specific position of nitration (regioselectivity) is a significant challenge in synthetic chemistry. The ratio of ortho to para isomers in the nitration of substituted benzenes is influenced by a combination of electronic and steric factors. While the alkyl group in benzocycloheptene electronically activates both the ortho (position 4) and para (position 2) positions, the bulkiness of the fused seven-membered ring can sterically hinder the approach of the electrophile to the ortho position, potentially favoring the formation of the para-substituted product, 2-nitro-6,7-dihydro-5H-benzocycloheptene.
Modern synthetic methods have sought to improve regioselectivity. The choice of nitrating agent and reaction conditions can significantly influence the product distribution. cardiff.ac.uk For instance, alternative nitration methods have been developed to overcome the harsh conditions and lack of selectivity often associated with traditional mixed-acid nitration. cardiff.ac.uk The use of zeolite catalysts in conjunction with nitrating agents like a trifluoroacetic anhydride/nitric acid mixture has been shown to improve para-regioselectivity in the nitration of some aromatic compounds. cardiff.ac.uk The shape-selective nature of the zeolite pores can restrict the formation of bulkier transition states, thereby favoring substitution at the less sterically hindered para position.
Computational studies have provided deeper insight into the factors governing regioselectivity. The stability of the intermediate σ-complex is a key determinant of the reaction pathway. nih.gov For alkyl-substituted benzenes, the positive charge in the arenium ion intermediates for ortho and para attack is more effectively stabilized by the electron-donating alkyl group, making these pathways more favorable than meta attack. youtube.com The subtle energy differences between the transition states leading to the ortho and para σ-complexes ultimately dictate the product ratio. nih.gov
De Novo Construction of the Benzocycloheptene Core
An alternative to direct functionalization is the de novo synthesis of the benzocycloheptene ring system, which involves constructing the seven-membered ring from acyclic or smaller cyclic precursors. wikipedia.org This approach allows for the incorporation of the nitro group at a defined position before or during the ring-forming process.
Annulation, or ring-forming, reactions are powerful tools for building cyclic structures. mit.edu For benzocycloheptenes, strategies that form a seven-membered ring onto a pre-existing benzene ring are particularly valuable.
A recently developed approach for synthesizing benzocycloheptene derivatives utilizes a base-promoted (5+2) annulation reaction. acs.orgnih.gov This transition-metal-free method involves the reaction of 2-(alkynylaryl)acetonitriles, which act as five-carbon (C5) building blocks, with arylalkynes. acs.orgchemistryviews.org
The reaction is typically promoted by a base such as potassium tert-butoxide (t-BuOK) with an additive like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), in a solvent such as tetrahydrofuran (B95107) (THF). chemistryviews.org This methodology constructs the benzocycloheptene skeleton by forming two new carbon-carbon bonds in a single step. acs.orgnih.gov The process exhibits excellent regioselectivity and tolerates a wide range of functional groups on the starting materials, making it a versatile route to highly functionalized benzocycloheptenes. acs.org By starting with a 2-(alkynylaryl)acetonitrile that already contains a nitro substituent on the aromatic ring, this method can be used to directly synthesize nitro-benzocycloheptene derivatives.
| Parameter | Description | Reference |
| Reaction Type | Base-Promoted (5+2) Annulation | acs.orgnih.govacs.org |
| C5 Synthon | 2-(alkynylaryl)acetonitriles | chemistryviews.org |
| C2 Synthon | Arylalkynes | chemistryviews.org |
| Typical Base/Additive | t-BuOK / LiN(SiMe₃)₂ | chemistryviews.org |
| Key Features | Transition-metal-free, high atom economy, excellent regioselectivity | acs.orgchemistryviews.org |
Transition metal catalysis offers a powerful and versatile platform for cycloaddition reactions to form cyclic structures, including seven-membered rings. acs.org While the synthesis of eight-membered carbocycles via metal-catalyzed cycloadditions has been extensively reviewed, the principles can be applied to seven-membered rings as well. nih.gov These reactions often proceed under mild conditions and can circumvent the theoretical restrictions of thermal cycloadditions. williams.edu
Various transition metals, including rhodium, nickel, and palladium, can catalyze cycloaddition reactions. acs.orgpku.edu.cn For example, rhodium-catalyzed cycloadditions involving benzocyclobutenes have been used to access fused ring systems. pku.edu.cn Nickel(0) catalysts have been effectively used in intramolecular [4+2] cycloadditions of dienynes to form six-membered rings, and similar strategies could potentially be adapted for [5+2] or other cycloadditions to form seven-membered rings. williams.eduwilliams.edu These metal-catalyzed processes proceed through distinct multi-step mechanisms, often involving metallacyclic intermediates, which allows for reactivity and selectivity patterns that are different from non-catalyzed reactions. williams.edu The strategic placement of a nitro group on one of the acyclic precursors would allow for the direct synthesis of a nitro-substituted benzocycloheptene core.
Ring Expansion Methodologies to Benzocycloheptenes
Ring expansion strategies provide a powerful means to access seven-membered rings from more readily available five- or six-membered precursors. These methods often leverage the release of ring strain or thermodynamically favorable rearrangements to construct the cycloheptene (B1346976) ring fused to a benzene ring.
Carbene Insertion Reactions for Ring Enlargement
A classic and effective method for the ring expansion of aromatic systems to form seven-membered rings is the Buchner ring expansion reaction. wikipedia.orgsynarchive.com This reaction involves the addition of a carbene to an aromatic ring, which initially forms a cyclopropane-fused intermediate known as a norcaradiene. This intermediate then undergoes a thermally allowed electrocyclic ring-opening to yield the cycloheptatriene (B165957) system. wikipedia.org
The general mechanism begins with the generation of a carbene, often from a diazo compound like ethyl diazoacetate, through thermal, photochemical, or transition-metal-catalyzed decomposition. wikipedia.orgnih.gov The carbene then adds to the benzene ring to form the bicyclic norcaradiene, which is in equilibrium with its valence tautomer, the cycloheptatriene. researchgate.net The position of this equilibrium is influenced by the substituents present on the ring.
| Feature | Description |
| Reaction Type | Carbene Insertion / Ring Expansion |
| Key Intermediate | Norcaradiene |
| Carbene Sources | Diazoacetates, other diazo compounds |
| Catalysts | Rhodium(II) salts, Copper salts, Photochemical/Thermal conditions |
| Product | Substituted cycloheptatrienes |
Modern advancements in this field have introduced the use of transition metal catalysts, such as dirhodium catalysts, which can promote the reaction under milder conditions and offer greater control over the regioselectivity of the initial cyclopropanation. wikipedia.org While the traditional Buchner reaction often employs hazardous diazo compounds, newer methods have explored alternative carbene precursors to enhance safety and practicality. nih.gov
Dearomative Cycloadditions and Subsequent Rearrangements
Dearomative cycloaddition reactions offer a convergent and efficient pathway to construct polycyclic systems containing seven-membered rings. In this approach, a π-system, such as a diene, is reacted with an aromatic component in a cycloaddition process that disrupts the aromaticity of the benzene ring. The resulting intermediate can then undergo rearrangements to furnish the desired benzocycloheptene framework.
Photo-induced dearomative cycloadditions, for instance, have been developed for the synthesis of medium-sized rings. These reactions can proceed via an energy transfer mechanism, leading to the formation of highly strained intermediates that can be transformed into more stable products. researchgate.net Cycloaddition strategies, such as [4+3] and [5+2] cycloadditions, are particularly powerful for the direct construction of seven-membered rings. researchgate.netillinois.edu The intramolecular variant of the [5+2] cycloaddition has been shown to be an efficient method for creating tricyclic compounds containing a seven-membered ring. nih.gov
C-C Bond Activation and Insertion in Cyclic Ketones
The activation and cleavage of carbon-carbon bonds in strained cyclic ketones, followed by the insertion of a new carbon fragment, represents a modern and increasingly utilized strategy for ring expansion. This methodology can be applied to readily available precursors like tetralones (benzofused cyclohexanones) to construct the benzocycloheptene skeleton.
Transition metal catalysts, particularly those based on palladium and rhodium, are often employed to facilitate the activation of the otherwise inert C-C bond adjacent to the carbonyl group. acs.orgrsc.org The mechanism can proceed through pathways such as oxidative addition of the C-C bond to the metal center or β-carbon elimination from a metal-alkoxide intermediate. wikipedia.orgchemrxiv.org The driving force for these reactions can be the release of ring strain or the formation of a more thermodynamically stable product. acs.org This approach allows for the synthesis of functionalized benzocycloheptenones, which are valuable precursors for further derivatization.
Intramolecular Cyclization and Intermolecular Coupling Reactions for Benzocycloheptene Formation
Beyond ring expansion, the benzocycloheptene core can be constructed through the formation of a key C-C bond that closes the seven-membered ring onto the aromatic nucleus or through the coupling of two precursor molecules.
An important example of intramolecular cyclization is the Friedel-Crafts reaction. masterorganicchemistry.com An appropriately substituted aromatic compound bearing a side chain with an electrophilic character can undergo cyclization in the presence of a Lewis or Brønsted acid catalyst. For instance, a phenyl-substituted carboxylic acid or acyl chloride with a suitable chain length can be cyclized to form a benzocycloheptenone. beilstein-journals.orgresearchgate.net Intramolecular Friedel-Crafts reactions are particularly effective for forming six-membered rings, but they can also be successfully applied to the synthesis of five- and seven-membered rings under appropriate conditions. masterorganicchemistry.com A cascade Prins/Friedel-Crafts cyclization has also been reported for the synthesis of 5-aryltetrahydro-5H-benzo researchgate.netannulen-7-ols. nih.gov
Intermolecular coupling reactions provide a convergent approach where two smaller molecules are joined to form the benzocycloheptene structure. A recently developed method involves a base-promoted (5+2) annulation between 2-(alkynylaryl)acetonitriles and arylalkynes. chemistryviews.org This transition-metal-free reaction offers good atom economy and proceeds under relatively mild conditions to afford benzocycloheptene derivatives in moderate to high yields. chemistryviews.org
| Strategy | Key Transformation | Advantages |
| Intramolecular Cyclization | Friedel-Crafts Reaction | Utilizes readily available starting materials; well-established methodology. |
| Intermolecular Coupling | (5+2) Annulation | Convergent; transition-metal-free; good atom economy. |
Functional Group Interconversions on the Benzocycloheptene Nucleus
Once the 6,7-dihydro-5H-benzocycloheptene core is synthesized, the introduction of the nitro group at the 2-position is achieved through functional group interconversion, specifically by electrophilic aromatic substitution.
Transformations for Introduction of Nitro Functionality
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. youtube.com This transformation is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. youtube.com
The benzene ring of the 6,7-dihydro-5H-benzocycloheptene nucleus acts as a nucleophile and attacks the nitronium ion. The resulting cationic intermediate, known as a sigma complex or arenium ion, then loses a proton to restore the aromaticity of the ring, yielding the nitro-substituted product. youtube.com The alkyl portion of the benzocycloheptene ring is an ortho-, para-directing group, and therefore, the nitration is expected to yield a mixture of isomers, including the desired 2-nitro derivative. The specific reaction conditions, such as temperature and reaction time, can be optimized to favor the desired product and minimize the formation of byproducts. youtube.com
Halogenation as a Precursor for Subsequent Nitro Substitution
The introduction of a nitro group onto an aromatic ring can often be facilitated or directed by the presence of a halogen substituent. Halogenation of the 6,7-dihydro-5H-benzocycloheptene core serves as a key initial step to functionalize the molecule, paving the way for subsequent nitration. The process typically involves the electrophilic halogenation of the aromatic ring, followed by nitration. The position of the halogen can influence the regioselectivity of the subsequent nitro group introduction.
For instance, the bromination of benzocycloheptene derivatives is a well-established method for introducing a functional handle. While benzylic bromination using reagents like N-bromosuccinimide (NBS) is common for functionalizing the seven-membered ring, halogenation of the aromatic portion can be achieved using appropriate catalysts and brominating agents. Once the halogen is in place, electrophilic nitration using standard conditions, such as a mixture of nitric acid and sulfuric acid, can be performed. The halogen atom, being an ortho-, para-director, can influence the position of the incoming nitro group. However, its deactivating effect must be considered when selecting reaction conditions.
| Entry | Halogenating Agent | Substrate | Intermediate Product | Nitrating Conditions | Final Product | Yield (%) |
| 1 | Br₂ / FeBr₃ | 6,7-dihydro-5H-benzocycloheptene | 2-bromo-6,7-dihydro-5H-benzocycloheptene | HNO₃ / H₂SO₄ | 2-bromo-x-nitro-6,7-dihydro-5H-benzocycloheptene | 65 |
| 2 | NBS / Light | 6,7-dihydro-5H-benzocycloheptene | 5-bromo-6,7-dihydro-5H-benzocycloheptene | HNO₃ / H₂SO₄ | 5-bromo-2-nitro-6,7-dihydro-5H-benzocycloheptene | 70 |
This table presents plausible reaction schemes based on general organic chemistry principles for the functionalization of the benzocycloheptene scaffold.
Derivatization via Nitrile and Amine Precursors
Alternative synthetic routes to this compound involve the chemical transformation of other functional groups, notably amines and nitriles, that are already present on the benzocycloheptene ring. These methods offer strategic advantages, particularly when the precursor molecules are more readily accessible.
From Amine Precursors:
The conversion of an aromatic amine to a nitro group is a fundamental transformation in organic synthesis. The most common pathway involves the diazotization of a primary aromatic amine, followed by treatment with a nitrite (B80452) source, often in the presence of a copper catalyst (a Sandmeyer-type reaction). Starting with 2-amino-6,7-dihydro-5H-benzocycloheptene, the amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures. The resulting diazonium salt is then treated with sodium nitrite and a copper(I) catalyst to introduce the nitro group.
From Nitrile Precursors:
Synthesizing a nitro compound from a nitrile precursor is a less direct process and typically involves multiple steps. One hypothetical pathway could involve the hydrolysis of the nitrile group to a carboxylic acid. The carboxylic acid could then be subjected to a Curtius or Schmidt rearrangement to form an amine, which could then be converted to the nitro compound as described above. Alternatively, the nitrile group can be reduced to a primary amine, which then serves as the precursor for the diazotization-nitration sequence. These multi-step sequences highlight the versatility of the nitrile group as a synthetic handle for introducing a range of functionalities onto the benzocycloheptene core.
| Entry | Precursor | Key Reagents | Intermediate | Final Product | Overall Yield (%) |
| 1 | 2-amino-6,7-dihydro-5H-benzocycloheptene | 1. NaNO₂, HCl (0-5 °C) 2. NaNO₂, Cu₂O | 2-diazonium-6,7-dihydro-5H-benzocycloheptene salt | This compound | 55 |
| 2 | 2-cyano-6,7-dihydro-5H-benzocycloheptene | 1. LiAlH₄ 2. NaNO₂, HCl 3. NaNO₂, Cu₂O | 2-(aminomethyl)-6,7-dihydro-5H-benzocycloheptene | This compound | 40 (over 3 steps) |
This table outlines synthetic pathways from amine and nitrile precursors. Yields are representative for multi-step organic syntheses.
Reaction Mechanisms and Chemical Transformations of Nitrobenzocycloheptene Systems
Fundamental Reactivity of the Nitro Group within the Benzocycloheptene (B12447271) Scaffold
The presence of a nitro group on the aromatic ring of the benzocycloheptene scaffold imparts distinct reactivity to the molecule. This functional group significantly influences the electronic properties of the aromatic system and provides a site for specific chemical transformations.
The nitro group is a strong electron-withdrawing group, which has a profound deactivating effect on the aromatic ring towards electrophilic substitution. nih.gov This effect is a combination of a strong resonance (or mesomeric) effect and an inductive effect. Through resonance, the nitro group withdraws electron density from the aromatic ring, creating partial positive charges at the ortho and para positions. nih.gov This deactivation is significant, with the nitro group's deactivating action being on the order of 10⁶–10⁷. pw.edu.pl Consequently, electrophilic attack is directed primarily to the meta positions, which are less deactivated. nih.gov
The electron-withdrawing nature of the nitro group also enhances the electrophilicity of the nitroaromatic compound itself, making it more susceptible to nucleophilic attack. mdpi.com This increased electrophilic character is a key factor in its biological activities and chemical reactivity. mdpi.comnih.gov The extent of this electronic influence can be modulated by the presence and nature of other substituents on the aromatic ring. mdpi.com
The strong electron-withdrawing capacity of the nitro group significantly increases the acidity of any α-hydrogen atoms located on the carbon atom adjacent to it. This increased acidity makes these protons susceptible to abstraction by a base. The resulting carbanion is stabilized by resonance, with the negative charge being delocalized onto the oxygen atoms of the nitro group.
This phenomenon can lead to tautomerism, where a proton shifts from the α-carbon to one of the oxygen atoms of the nitro group, forming an aci-nitro tautomer, also known as a nitronic acid. The equilibrium between the nitro and aci-nitro forms is a critical aspect of the chemistry of nitro compounds, influencing their reactivity in various chemical transformations.
Mechanistic Studies of Nitro Group Reduction
The reduction of the nitro group is one of the most important transformations of nitroaromatic compounds, leading to the formation of amino derivatives, which are valuable synthetic intermediates. uctm.edu This reduction is a multi-step process involving the transfer of six electrons to convert the nitro group (ArNO₂) into an amino group (ArNH₂). nih.gov
Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds. tcichemicals.comniscpr.res.in The reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. tcichemicals.comrsc.org The process is believed to proceed through a series of intermediates.
The initial step is the two-electron reduction of the nitro group to a nitroso group (ArNO). This is followed by a further two-electron reduction to form a hydroxylamine (B1172632) intermediate (ArNHOH). Finally, a two-electron reduction of the hydroxylamine yields the corresponding amine (ArNH₂). nih.gov Under certain conditions, intermediates like hydroxylamines may be observed, but they are often readily converted to the final amine product. uctm.edu
Table 1: Intermediates in the Catalytic Hydrogenation of a Nitroaromatic Compound
| Step | Reactant | Intermediate/Product | Electron Transfer |
| 1 | ArNO₂ | ArNO (Nitroso) | 2e⁻ |
| 2 | ArNO | ArNHOH (Hydroxylamine) | 2e⁻ |
| 3 | ArNHOH | ArNH₂ (Amine) | 2e⁻ |
| Overall | ArNO₂ | ArNH₂ | 6e⁻ |
In molecules containing other reducible functional groups, the selective reduction of the nitro group is a significant synthetic challenge. Various strategies have been developed to achieve chemoselectivity. Catalytic transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, can be a mild and effective method for this purpose. nih.gov The choice of catalyst and reaction conditions plays a crucial role in achieving the desired selectivity, allowing for the reduction of the nitro group while preserving other sensitive functionalities. nih.gov
The reduction of nitroaromatic compounds can also proceed through radical and electron transfer mechanisms. The initial step in these processes is often a single-electron transfer to the nitroaromatic compound, forming a nitro radical anion (ArNO₂⁻). nih.govresearchgate.net This radical anion is a key intermediate whose stability influences the subsequent reaction pathway. researchgate.net
In some biological and chemical systems, this single-electron transfer is a critical activation step. nih.gov The nitro radical anion can undergo further reduction or participate in other chemical reactions. researchgate.net The formation and reactivity of these radical species are often studied using techniques like cyclic voltammetry. researchgate.net These mechanisms are particularly relevant in understanding the biological activity and toxicity of some nitroaromatic compounds. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on Nitrobenzocycloheptenes
The reactivity of the aromatic ring in 2-nitro-6,7-dihydro-5H-benzocycloheptene towards substitution reactions is fundamentally governed by the electronic effects of the nitro group.
Electrophilic Aromatic Substitution (SEAr):
The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature through both inductive and resonance effects. This deactivation arises because the nitro group destabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. Consequently, more forcing conditions, such as higher temperatures and stronger acids, are generally required for electrophilic substitution to occur compared to unsubstituted benzene (B151609).
Furthermore, the nitro group is a meta-director. This directing effect can be understood by examining the resonance structures of the arenium ion intermediates formed from ortho, para, and meta attack. For ortho and para attack, one of the resonance structures places the positive charge directly on the carbon atom bearing the nitro group. This is a highly unfavorable arrangement as it juxtaposes a positive charge with the already electron-deficient carbon attached to the electron-withdrawing nitro group. In contrast, the intermediate from meta attack avoids this destabilizing resonance structure, making it the least unstable and therefore the favored pathway.
For this compound, electrophilic attack would be expected to occur at the positions meta to the nitro group, which are the C-1 and C-3 positions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1,2-Dinitro-6,7-dihydro-5H-benzocycloheptene and 2,3-Dinitro-6,7-dihydro-5H-benzocycloheptene |
| Halogenation | Br₂, FeBr₃ | 1-Bromo-2-nitro-6,7-dihydro-5H-benzocycloheptene and 3-Bromo-2-nitro-6,7-dihydro-5H-benzocycloheptene |
| Sulfonation | SO₃, H₂SO₄ | This compound-1-sulfonic acid and this compound-3-sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally not feasible due to the strong deactivating nature of the nitro group. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Generally not feasible due to the strong deactivating nature of the nitro group. |
Nucleophilic Aromatic Substitution (SNAr):
In stark contrast to its effect on electrophilic substitution, the nitro group is a strong activating group for nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group (typically a halide). The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the addition of a nucleophile.
For SNAr to occur on a nitrobenzocycloheptene system, a leaving group must be present on the aromatic ring. For instance, if we consider a hypothetical halo-substituted derivative such as 1-chloro-2-nitro-6,7-dihydro-5H-benzocycloheptene, the nitro group is ortho to the chlorine atom. This arrangement strongly activates the ring towards nucleophilic attack at the C-1 position. The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, providing significant stabilization. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution of a Hypothetical Halo-Nitrobenzocycloheptene
| Substrate | Nucleophile | Expected Product |
| 1-Chloro-2-nitro-6,7-dihydro-5H-benzocycloheptene | NaOCH₃ | 1-Methoxy-2-nitro-6,7-dihydro-5H-benzocycloheptene |
| 1-Chloro-2-nitro-6,7-dihydro-5H-benzocycloheptene | NH₃ | 1-Amino-2-nitro-6,7-dihydro-5H-benzocycloheptene |
| 3-Chloro-2-nitro-6,7-dihydro-5H-benzocycloheptene | NaOCH₃ | 3-Methoxy-2-nitro-6,7-dihydro-5H-benzocycloheptene |
Photochemical Reactivity and Transformations of Nitroaromatic Benzocycloheptenes
The photochemistry of nitroaromatic compounds is a rich and complex field, often involving the excited states of the nitro group. Upon absorption of UV light, nitroaromatic compounds are promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions are diverse and depend on the specific structure of the molecule and the reaction conditions.
For this compound, several photochemical transformations can be envisaged:
Intramolecular Hydrogen Abstraction: One of the most common photochemical reactions of nitroaromatic compounds with adjacent C-H bonds is intramolecular hydrogen abstraction. In this case, the excited nitro group could abstract a hydrogen atom from the benzylic position (C-5 or C-7) of the cycloheptene (B1346976) ring. This would lead to the formation of a biradical intermediate, which could then undergo further reactions, such as cyclization or rearrangement, to yield various photoproducts.
Photoreduction: In the presence of a suitable hydrogen donor solvent (e.g., isopropanol), the excited nitro group can be reduced. This process can lead to the formation of nitroso, hydroxylamino, or amino derivatives. The specific product often depends on the reaction conditions and the wavelength of light used.
Rearrangement Reactions: Nitroaromatic compounds can undergo photochemical rearrangements. For instance, the nitro group can rearrange to a nitrite (B80452) group (nitro-nitrite rearrangement), which can then lead to the formation of phenolic compounds upon further reaction.
Table 3: Potential Photochemical Transformations of this compound
| Reaction Type | Conditions | Potential Product(s) |
| Intramolecular Hydrogen Abstraction | UV irradiation (inert solvent) | Cyclized products, rearranged isomers |
| Photoreduction | UV irradiation (H-donor solvent) | 2-Nitroso-, 2-hydroxylamino-, or 2-amino-6,7-dihydro-5H-benzocycloheptene |
| Nitro-Nitrite Rearrangement | UV irradiation | Hydroxylated derivatives |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nitro 6,7 Dihydro 5h Benzocycloheptene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 2-nitro-6,7-dihydro-5H-benzocycloheptene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most deshielded (shifted downfield) due to the strong electron-withdrawing nature of the NO₂ group. The other two aromatic protons would resonate at slightly higher fields, with their splitting patterns determined by their coupling to each other.
In the aliphatic region, the spectrum would feature signals for the six protons of the dihydrocycloheptene ring. The protons on the carbons adjacent to the benzene ring (C5 and C7) and the protons on the central carbon (C6) would exhibit distinct chemical shifts and multiplicities. Due to the conformational flexibility of the seven-membered ring, these protons may display complex multiplets.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H | ~ 7.2 - 8.0 | Multiplet |
| Aliphatic-H (C5, C7) | ~ 2.5 - 3.0 | Multiplet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.
The spectrum is expected to show six signals in the aromatic region (approximately 120-150 ppm). The carbon atom directly attached to the nitro group (C2) would be significantly deshielded. The quaternary carbons of the fused ring system would also be identifiable. In the aliphatic region, three distinct signals are anticipated for the C5, C6, and C7 carbons, typically appearing between 20-40 ppm. A study on similar nitro-containing benzocycloheptene (B12447271) derivatives supports the theoretical calculation of chemical shifts using methods like Density Functional Theory (DFT). researchgate.net
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-NO₂ | ~ 145 - 155 |
| Aromatic C-H | ~ 120 - 135 |
| Aromatic Quaternary C | ~ 130 - 145 |
| Aliphatic C5, C7 | ~ 30 - 40 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for establishing the complete structural connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity within the aromatic spin system and along the aliphatic chain of the seven-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. This allows for the definitive assignment of each proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the aromatic and aliphatic portions of the molecule and for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY can help to determine the preferred conformation of the seven-membered ring in solution.
The seven-membered ring in 6,7-dihydro-5H-benzocycloheptene derivatives is known to be conformationally flexible, undergoing processes like ring inversion. Dynamic NMR, which involves recording NMR spectra at different temperatures, can be used to study these conformational exchange processes. At low temperatures, the exchange may be slow enough on the NMR timescale to observe separate signals for protons in different conformational environments. As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the spectra as a function of temperature, it is possible to determine the energy barriers associated with the conformational changes.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by characteristic absorption bands.
The most prominent features would be the strong symmetric and asymmetric stretching vibrations of the nitro (NO₂) group, typically appearing in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). The spectrum would also show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹). Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₁₁H₁₁NO₂), the molecular weight is approximately 189.21 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 189. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂, 46 Da) leading to a fragment ion at m/z = 143. Other fragmentation pathways could involve the cleavage of the seven-membered ring, leading to a series of smaller fragment ions that can provide further structural information.
Table of Compounds Mentioned
| Compound Name |
|---|
X-ray Crystallography for Solid-State Structure and Stereochemical Assignment
X-ray crystallography stands as an unparalleled analytical technique for the definitive determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This powerful method provides precise information regarding bond lengths, bond angles, and torsion angles, thereby offering a complete and unambiguous elucidation of the molecular conformation and configuration. In the context of this compound, a single-crystal X-ray diffraction analysis would yield a detailed model of its solid-state structure, revealing the spatial orientation of the nitro group relative to the benzocycloheptene framework and the conformation of the seven-membered ring.
The application of X-ray crystallography is fundamental in resolving any stereochemical ambiguities. Should derivatives of this compound possess chiral centers, this technique would provide an absolute assignment of the stereochemistry. The resulting crystallographic data would not only confirm the molecular structure but also offer insights into the intermolecular interactions governing the crystal packing, such as hydrogen bonds or π-π stacking, which influence the material's bulk properties.
Detailed Research Findings
While a specific crystallographic study for this compound is not widely published, the principles of the technique and data obtained from related benzocycloheptene derivatives illustrate the depth of information that would be acquired. For instance, in studies of similar bicyclic systems, X-ray crystallography has been instrumental in confirming the conformation of the non-aromatic ring. In the case of this compound, this would involve determining whether the seven-membered dihydrocycloheptene ring adopts a chair, boat, or twist-boat conformation in the solid state.
The analysis would further provide precise measurements of the bond lengths and angles within the molecule. For example, the C-N bond of the nitro group and the N-O bond lengths would be determined with high precision. Any distortions from ideal geometries in the benzene ring or the seven-membered ring due to steric strain or electronic effects of the nitro group would be quantifiable.
The following tables represent the type of crystallographic data that would be generated from a single-crystal X-ray diffraction experiment on this compound.
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Value (Illustrative) |
| Empirical formula | C₁₁H₁₁NO₂ |
| Formula weight | 189.21 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.345(3) |
| α (°) | 90 |
| β (°) | 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | 998.7(5) |
| Z | 4 |
| Calculated density (g/cm³) | 1.258 |
| Absorption coefficient (mm⁻¹) | 0.089 |
| F(000) | 400 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5678 |
| Independent reflections | 2345 [R(int) = 0.021] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
Table 2: Illustrative Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C(2)-N(1) | 1.475(3) |
| N(1)-O(1) | 1.221(2) |
| N(1)-O(2) | 1.223(2) |
| C(5)-C(6) | 1.510(4) |
| C(6)-C(7) | 1.525(4) |
| C(1)-C(2)-C(3) | 121.5(2) |
| C(2)-N(1)-O(1) | 118.2(2) |
| O(1)-N(1)-O(2) | 123.6(2) |
| C(5)-C(6)-C(7) | 114.8(3) |
The stereochemical assignment, if applicable, would be unambiguously determined by the three-dimensional coordinates of each atom in the crystal lattice. The relative and absolute stereochemistry can be established, providing a definitive structural proof.
Computational Chemistry and Theoretical Investigations of Nitrobenzocycloheptenes
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic and geometric properties of molecules. For derivatives of 2-nitro-6,7-dihydro-5H-benzocycloheptene, these methods have been instrumental in predicting their behavior.
Molecular Geometry Optimization and Relative Energetic Stability
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For instance, the equilibrium geometry of 3,5,5,9-tetramethyl-2-nitro-6,7,8,9-tetrahydro-5H-benzocycloheptene, a close derivative, has been optimized using the B3LYP/6-31G(d) level of theory. researchgate.net This level of calculation helps in understanding the bond lengths, bond angles, and dihedral angles that define the molecule's shape. The optimization process seeks the lowest energy conformation, providing insights into the molecule's relative stability.
Electronic Structure and Molecular Orbital Analysis
The electronic properties of a molecule are key to its reactivity. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For nitroaromatic compounds, the LUMO is often localized on the nitro group, which acts as a strong electron-withdrawing group, influencing the compound's electrophilic nature.
Molecular Electrostatic Potential and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface illustrates the regions of positive and negative electrostatic potential. For nitro-substituted aromatic compounds, the area around the nitro group typically shows a negative potential due to the high electronegativity of the oxygen atoms, making it a potential site for electrophilic attack. Conversely, other regions of the aromatic ring may exhibit a more positive potential. Natural Population Analysis (NPA) is a method used to calculate the atomic electronic populations, providing a quantitative measure of the charge distribution. researchgate.net
Reactivity Descriptors
Several theoretical descriptors can be calculated to quantify the reactivity of a molecule. These include the electrophilicity index (ω), nucleophilicity index, and Parr functions. The electrophilicity index, for example, measures the ability of a species to accept electrons. researchgate.net For nitroaromatic compounds, the presence of the electron-withdrawing nitro group generally leads to a higher electrophilicity index. These reactivity indices can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
While direct molecular dynamics (MD) simulations for this compound are not extensively reported in the literature, this computational technique is invaluable for exploring the conformational landscape of flexible molecules. The dihydro-benzocycloheptene ring system can adopt various conformations, and MD simulations can map the energy surface associated with these different shapes. By simulating the motion of atoms over time, researchers can identify the most populated conformations and the energy barriers between them, providing a dynamic picture of the molecule's structure.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemicals based on their molecular structure. For nitroaromatic compounds, QSAR studies have been conducted to predict properties such as toxicity. nih.gov These models often employ theoretical descriptors derived from quantum chemical calculations as independent variables.
Interactive Data Table: Theoretical Descriptors for a Nitrobenzocycloheptene Derivative
Below is a hypothetical interactive table illustrating the types of data that can be obtained from quantum chemical calculations for a derivative like 3,5,5,9-tetramethyl-2-nitro-6,7,8,9-tetrahydro-5H-benzocycloheptene.
| Descriptor | Calculated Value | Method |
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | -2.1 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 4.4 eV | B3LYP/6-31G(d) |
| Electrophilicity Index (ω) | 2.3 eV | B3LYP/6-31G(d) |
| Dipole Moment | 4.5 D | B3LYP/6-31G(d) |
Conformational Analysis of the 6,7 Dihydro 5h Benzocycloheptene Ring System
Experimental Determination of Preferred Conformations
Experimental studies have been crucial in elucidating the conformational landscape of the 6,7-dihydro-5H-benzocycloheptene ring. Techniques such as X-ray crystallography and dynamic Nuclear Magnetic Resonance (NMR) spectroscopy have provided valuable insights into both the solid-state and solution-phase conformations.
X-ray crystallography provides a precise picture of the molecular structure in the solid state. For derivatives of the 6,7-dihydro-5H-benzocycloheptene system, crystallographic analyses have revealed specific preferred conformations. For instance, the X-ray analysis of (5R,6R)-rel-9-tert-Butyl-trans-5,6-dimethoxy-6,7-dihydro-5H-benzocycloheptene confirmed that the seven-membered ring adopts a pseudo-boat conformation. researchgate.net In this conformation, the methoxy (B1213986) substituents were found to be in equatorial positions. researchgate.net
Another study on a methoxy derivative of a more complex 6,7-dihydro-5H-benzocycloheptene analogue of tamoxifen (B1202) also provided detailed structural information from X-ray crystallography. nih.gov These studies show that the fusion of the aromatic ring significantly influences the geometry of the seven-membered ring. For example, the aromatic ring fused to the cycloheptene (B1346976) ring was found to be twisted out of the plane of the double bond by 45 degrees in one of the analyzed derivatives. nih.gov While direct crystallographic data for 2-nitro-6,7-dihydro-5H-benzocycloheptene is not available, the data from its derivatives strongly suggest that a non-planar conformation, likely a pseudo-boat or a twisted chair, would be adopted in the solid state.
Table 1: Selected Crystallographic Data for a Derivative of 6,7-dihydro-5H-benzocycloheptene
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.876 |
| β (°) | 98.76 |
| Conformation | Pseudo-boat |
(Data derived from a representative substituted 6,7-dihydro-5H-benzocycloheptene) researchgate.net
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. For the 6,7-dihydro-5H-benzocycloheptene ring system, DNMR studies have been instrumental in determining the energy barriers for ring inversion processes. Low-temperature NMR studies on derivatives have shown that interconversion between enantiomeric conformers can be slow on the NMR timescale. nih.gov For the parent compound, benzocycloheptene (B12447271), a proton magnetic resonance study at -120°C allowed for the full characterization of its conformation. cdnsciencepub.com
These studies typically involve monitoring the changes in the NMR spectrum as a function of temperature. At lower temperatures, the conformational exchange slows down, and signals for individual conformers may be observed. As the temperature is raised, the rate of interconversion increases, leading to coalescence of the signals. Analysis of the line shapes at different temperatures allows for the calculation of the activation parameters for the conformational exchange processes.
Computational Modeling of Conformational Isomers and Energy Barriers
Computational modeling provides a theoretical framework to complement experimental findings and to explore the potential energy surface of flexible molecules like this compound.
Theoretical calculations, including force field and quantum mechanics methods, have been employed to investigate the relative stabilities of different conformations of the 6,7-dihydro-5H-benzocycloheptene ring system. The primary conformations considered are the chair and the pseudo-boat forms. For many derivatives, the chair conformation is suggested to be the more stable one, but the pseudo-boat conformation also represents a low-energy state. researchgate.net The presence of substituents on the seven-membered ring can influence the relative energies of these conformers.
Computational studies have been used to map the energy profiles of the conformational interconversions in the 6,7-dihydro-5H-benzocycloheptene ring system. These processes include ring inversion, which typically involves the interchange of axial and equatorial positions, and pseudorotation, a process that allows the molecule to move between different twisted conformations without passing through a high-energy planar state.
Electron spin resonance studies on the radical anion of 6,7-dihydro-5H-dibenzo[a,c]cycloheptene, a related system, have been used to determine the activation parameters for the inversion of the aliphatic ring. rsc.org Force field calculations on the parent neutral compounds were also performed to estimate these barriers. rsc.org For the parent benzocycloheptene system, the free energy of activation (ΔG‡) for ring inversion has been determined experimentally.
Table 2: Activation Parameters for Ring Inversion in Benzocycloheptene Derivatives
| Compound | Method | ΔG‡ (kcal/mol) | Temperature (°C) |
|---|---|---|---|
| 5-Oxabenzocycloheptene | DNMR | 9.5 | -57 |
| Benzocycloheptene | DNMR | ~10 | - |
(Data for related benzocycloheptene systems) cdnsciencepub.com
Synthetic Utility and Mechanistic Insights in Advanced Organic Synthesis
Benzocycloheptene (B12447271) Scaffolds as Versatile Building Blocks for Complex Molecules
The benzocycloheptene core is a prevalent structural feature in a wide array of biologically active natural products and pharmaceuticals. tandfonline.comtandfonline.com Its significance extends beyond being a mere structural element, as it also serves as a versatile precursor for a diverse range of chemical reactions and for the construction of complex molecules. tandfonline.comtandfonline.comingentaconnect.com Synthetic chemists have been inspired to develop methods to construct and functionalize this scaffold to better understand its properties and unlock its potential in various fields of chemistry. ingentaconnect.comresearchgate.net
Functionalized benzocycloheptenes are crucial intermediates in the synthesis of important compounds, including benzazepines, which are seven-membered nitrogen-containing heterocyclic compounds with significant pharmacological activities. tandfonline.com For instance, the synthesis of amino-benzocycloheptene derivatives often starts from precursors like nitro-benzosuberone. tandfonline.comtandfonline.com The strategic derivatization of commercially available starting materials, such as 1-benzosuberone, allows for the creation of a library of highly functionalized benzocycloheptene derivatives. tandfonline.comtandfonline.com These derivatives, including the title compound, are poised for use in the synthesis of natural products and other pharmaceutically relevant molecules. tandfonline.comtandfonline.com
The utility of these scaffolds is demonstrated in their application to construct various analogs, including unsaturated lactams, through straightforward and efficient procedures. tandfonline.com The development of synthetic strategies to access these molecules has been hampered by a lack of comprehensive studies, but recent efforts have focused on the elaboration of the benzocycloheptene core to create valuable precursors for a variety of chemical reactions. tandfonline.comtandfonline.com
| Precursor Compound | Synthetic Target | Significance |
| 1-Benzosuberone | Highly functionalized benzocycloheptenes | Precursors for natural products and pharmaceuticals tandfonline.comtandfonline.com |
| Nitro-benzosuberone | Amino-benzocycloheptene | Building block for bioactive molecules tandfonline.comtandfonline.com |
| Functionalized Benzocycloheptenes | Benzazepines | Important class of pharmacologically active heterocyclic compounds tandfonline.com |
Mechanism-Based Chemical Transformations Utilizing the Benzocycloheptene Framework
The benzocycloheptene framework can undergo unique chemical transformations driven by its distinct structural and electronic properties. A prominent example is the [3+2] photo-sensitized cycloaddition reaction. tandfonline.comtandfonline.com This transformation relies on the ability of the benzocycloheptene ring to absorb photochemical energy, leading to a geometric isomerization of the alkene. tandfonline.com
Under blue light irradiation with a triplet sensitizer, the relatively unstrained cis-cycloalkene is converted into a highly strained and transient trans-cycloalkene isomer. tandfonline.comtandfonline.com The isomerization introduces significant torsional ring strain, estimated at 43 kcal/mol. tandfonline.com This stored ring strain dramatically enhances the reactivity of the alkene. The transient trans-isomer rapidly undergoes a [3+2] cycloaddition with azides, a reaction that is otherwise very slow with the unstrained cis-isomer. tandfonline.comtandfonline.comnih.gov This light-triggered reactivity allows for superior spatial and temporal control over the chemical transformation. nih.gov The strained intermediate has a brief lifetime and reverts to its more stable, dormant cis-form in the absence of a reacting partner like an azide. nih.gov
Another key mechanistic process involves the functionalization at the benzylic position. The synthesis of unsaturated benzocycloheptenes from saturated precursors like nitro-benzosuberone often involves a two-step sequence. tandfonline.comtandfonline.com The first step is a benzylic bromination, typically using N-bromosuccinimide (NBS) and a radical initiator. This is followed by an elimination reaction using a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form the double bond and yield the desired unsaturated benzocycloheptene. tandfonline.com
| Reaction Type | Key Intermediate/Mechanism | Reagents | Application |
| [3+2] Photo-sensitized Cycloaddition | Formation of a transient, strained trans-cycloalkene via photoisomerization. tandfonline.comnih.gov | Blue light, triplet sensitizer, azide tandfonline.comnih.gov | Catalyst-free "click" chemistry, bioconjugation nih.gov |
| Desaturation | Benzylic bromination followed by elimination. tandfonline.com | 1. N-Bromosuccinimide (NBS), AIBN2. DBU tandfonline.com | Synthesis of unsaturated benzocycloheptenes from saturated ketones tandfonline.com |
Development of Novel Reaction Methodologies Featuring the Benzocycloheptene Motif
The challenge of efficiently constructing the seven-membered ring of the benzocycloheptene system has spurred the development of new synthetic methods. nih.govchemistryviews.org Traditional methods such as Friedel-Crafts reactions, ring expansions, and various cycloadditions often have drawbacks like harsh conditions or a narrow substrate scope. tandfonline.comchemistryviews.org
One innovative, transition-metal-free approach is a base-promoted (5+2) annulation. chemistryviews.org This methodology utilizes readily available 2-(alkynylaryl)acetonitriles as C5 building blocks, which react with arylalkynes in the presence of a base like potassium tert-butoxide (t-BuOK). chemistryviews.org The reaction proceeds under relatively mild conditions (90 °C) to afford benzocycloheptene derivatives in moderate to high yields, demonstrating good atom economy and a broad substrate scope. chemistryviews.org The resulting products can be further modified, for example, via transformations of their nitrile (CN) group. chemistryviews.org
Another novel strategy involves a vinyl cation-mediated Friedel-Crafts cyclization. researchgate.net This method allows for the synthesis of aryl-substituted benzocycloheptenes from functionalized alkynes that have pendant aryl groups. The use of a hydrotriflate salt of an electron-poor pyridine as a unique proton source enables the reaction to proceed under mild conditions, making it a scalable and convenient protocol. researchgate.net
| Methodology | Key Features | Starting Materials | Products |
| Base-Promoted (5+2) Annulation | Transition-metal-free, good atom economy, broad substrate scope. chemistryviews.org | 2-(Alkynylaryl)acetonitriles, Arylalkynes chemistryviews.org | Benzocycloheptene derivatives chemistryviews.org |
| Vinyl Cation-Mediated Friedel-Crafts Cyclization | Mild conditions, scalable protocol. researchgate.net | Functionalized alkynes with pendant aryl groups researchgate.net | Aryl-substituted benzocycloheptenes researchgate.net |
Q & A
Q. How can researchers design enantioselective syntheses of chiral derivatives of this compound?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation catalysts) induce stereocontrol. Dynamic Kinetic Resolution (DKR) or enzymatic methods (e.g., lipase-mediated acylations) offer biocompatible alternatives. Chiral HPLC or polarimetry validates enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
